![molecular formula C18H20N2O2 B2562180 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol CAS No. 612047-05-9](/img/structure/B2562180.png)
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the Ritter reaction. This reaction involves the interaction of dialkyl benzyl carbinols with 3-phenoxypropanenitriles. The reaction is carried out in toluene-sulfuric acid at temperatures ranging from 60 to 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Benzodiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
1-(2-phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share a similar phenoxyethyl group but differ in their core structure.
2-phenoxyethanol: This compound has a simpler structure and is commonly used as a preservative and solvent.
Uniqueness
3-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its benzodiazole core, which imparts specific biological activities not found in simpler compounds like 2-phenoxyethanol. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-13-6-11-18-19-16-9-4-5-10-17(16)20(18)12-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELIQRTOLTNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
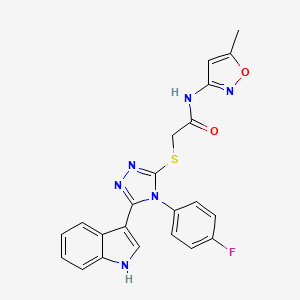
![ethyl 2-[(2Z)-2-[(4-tert-butylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562100.png)
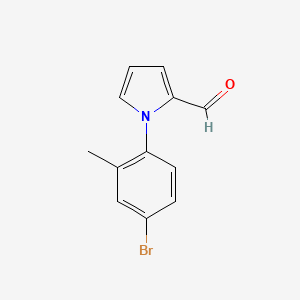
![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)
![1-(3,4-Difluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2562106.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2562107.png)
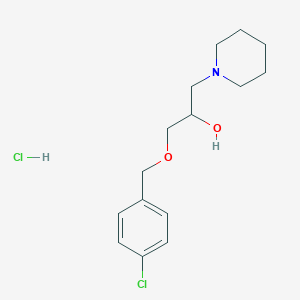
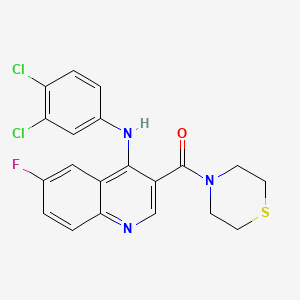
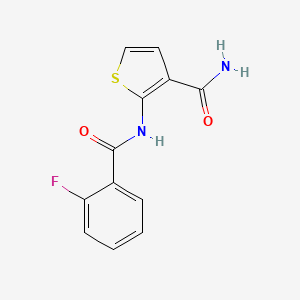
![4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2562112.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide](/img/structure/B2562114.png)
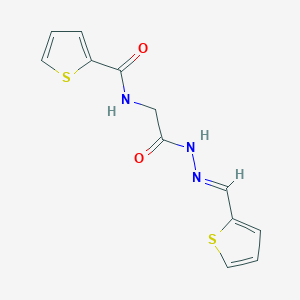
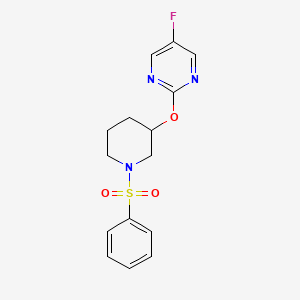
![3-[(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2562120.png)
